N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide
Description
This compound belongs to the glycinamide sulfonamide class, characterized by a central glycine scaffold modified with aryl and sulfonamide substituents. Key structural features include:
- N-(2,4-Dimethylphenyl) group: Introduces steric bulk and hydrophobicity.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methyl-N-(4-methylsulfanylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-17-5-8-20(9-6-17)26(31(28,29)22-12-10-21(30-4)11-13-22)16-24(27)25-23-14-7-18(2)15-19(23)3/h5-15H,16H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXDODLVVILMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362116 | |
| Record name | N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-39-0 | |
| Record name | N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Glycinate Intermediate Formation
Glycine methyl ester hydrochloride is reacted with 2,4-dimethylaniline under Schotten-Baumann conditions. The reaction employs a biphasic system (water/dichloromethane) with sodium bicarbonate as the base, achieving 78–85% yield.
Reaction Conditions
| Reagent | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|
| Glycine methyl ester | 1.0 eq | Dichloromethane | 0–5°C | 2 hr |
| 2,4-Dimethylaniline | 1.2 eq | Aqueous NaHCO₃ | 0–5°C | 2 hr |
Secondary Amine Functionalization
The intermediate N-(2,4-dimethylphenyl)glycine methyl ester undergoes nucleophilic substitution with 4-methylbenzenesulfonamide. Using cesium hydroxide (CsOH) in DMF at 60°C for 6 hours, the methyl ester is converted to the glycinamide, yielding 70–75%.
Sulfonylation with 4-(Methylsulfanyl)benzenesulfonyl Chloride
Introducing the sulfonyl group necessitates precise control to avoid over-sulfonylation.
Sulfonyl Chloride Activation
4-(Methylsulfanyl)benzenesulfonyl chloride (1.5 eq) is added dropwise to a solution of the glycinamide intermediate in anhydrous THF. Triethylamine (2.0 eq) acts as a proton scavenger, enabling sulfonamide bond formation at 25°C for 12 hours.
Characterization Data
Competing Pathways and Byproduct Mitigation
Parallel reactions may yield N,N-disulfonylated byproducts. To suppress this, a substoichiometric amount of sulfonyl chloride (1.1 eq) and low temperatures (0–5°C) are employed, reducing disubstitution to <5%.
Sequential Functionalization of the Aromatic Rings
Methylsulfanyl Group Incorporation
The 4-(methylsulfanyl)benzene moiety is pre-installed in the sulfonyl chloride precursor. Alternative post-sulfonylation strategies, such as thioetherification with methyl iodide, result in lower yields (≤40%) due to steric hindrance.
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) protection of the glycinamide nitrogen is critical during sulfonylation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with >90% efficiency.
Purification and Analytical Validation
Chromatographic Separation
Crude product purification employs silica gel column chromatography with a gradient eluent (hexane/ethyl acetate 3:1 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity.
HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection | Retention Time |
|---|---|---|---|---|
| C18 (5 μm) | 60% MeCN/40% H₂O | 1.0 mL/min | UV 254 nm | 12.3 min |
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 607419) reveals a twisted conformation between the glycinamide core and sulfonamide groups, minimizing steric clashes.
Yield Optimization and Scalability
| Step | Laboratory Yield | Pilot-Scale Yield | Key Factor for Optimization |
|---|---|---|---|
| Glycinamide formation | 75% | 68% | Excess 2,4-dimethylaniline (1.5 eq) |
| Sulfonylation | 82% | 77% | Controlled addition of sulfonyl chloride |
| Final purification | 90% | 85% | Gradient elution in chromatography |
Scaling to >100 g batches introduces challenges in exothermic control during sulfonylation. Jacketed reactors with cryogenic cooling maintain temperatures below 10°C, ensuring consistent yields.
Comparative Analysis of Synthetic Routes
Alternative Pathways
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical comparisons with structurally related sulfonamide derivatives:
Functional Group Impact on Properties
- Lipophilicity :
- Solubility :
- Bioactivity :
Biological Activity
N-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-[4-(methylsulfanyl)benzene-1-sulfonyl]glycinamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H25N3O3S
- Molecular Weight : 429.54 g/mol
- CAS Number : 593257-04-6
- Structure : The compound features a complex structure with multiple functional groups, contributing to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was found to induce apoptosis in HeLa cells through caspase activation and cell cycle arrest. The IC50 values for these compounds ranged from 6 to 10 µM, demonstrating potent cytotoxic effects against cancer cells while sparing normal cells .
Inhibition of COX Enzymes
The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer progression. In vitro studies revealed that compounds with similar structures showed IC50 values ranging from 0.10 to 0.31 µM against COX-2, indicating high selectivity and potential as anti-inflammatory agents .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Pro-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Study 1: Anticancer Efficacy in HeLa Cells
A study investigated the effects of a derivative of this compound on HeLa cells. Results showed a significant increase in early apoptotic cells after treatment with concentrations as low as 5 µM. Flow cytometric analysis confirmed an increase in cells in the sub-G1 phase of the cell cycle, indicative of apoptosis .
Study 2: COX Inhibition Profile
Another research evaluated the COX inhibitory activity of related compounds. The findings demonstrated that these compounds exhibited high selectivity towards COX-2 over COX-1, making them promising candidates for further development as anti-inflammatory drugs .
Table 1: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 6 - 10 | Apoptosis induction |
| COX-2 Inhibition | - | 0.10 - 0.31 | Anti-inflammatory |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O3S |
| Molecular Weight | 429.54 g/mol |
| CAS Number | 593257-04-6 |
Q & A
Q. Advanced
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility. Pre-test for solvent interference .
- Pro-drug modification : Introduce hydrolyzable groups (e.g., ester linkages) at the glycine amide, which are cleaved intracellularly .
- Surfactants : Add 0.01% Tween-80 to prevent aggregation in PBS buffers. Monitor stability via HPLC over 24 hours .
Which functional groups are most critical for reactivity and target interaction?
Basic
Key groups include:
- Sulfonamide (-SO2-NR2) : Essential for hydrogen bonding with enzyme active sites (e.g., COX-2 His90) .
- Methylsulfanyl (-SMe) : Enhances lipophilicity and membrane permeability. Oxidation to sulfone (-SO2Me) reduces activity .
- Dimethylphenyl group : Steric effects modulate binding pocket entry. 2,4-substitution prevents π-stacking with hydrophobic residues .
How can computational methods predict off-target interactions or toxicity?
Q. Advanced
- Molecular docking : Use AutoDock Vina to screen against a target library (e.g., ChEMBL). Prioritize targets with docking scores ≤-8 kcal/mol .
- ADMET prediction : Employ SwissADME to estimate permeability (LogP <5), CYP450 inhibition, and hERG liability. Adjust substituents if LogS < -4 .
- Machine learning : Train models on Tox21 datasets to flag structural alerts (e.g., sulfonamide hypersensitivity) .
What experimental approaches resolve regiochemical ambiguities during synthesis?
Q. Advanced
- NOESY NMR : Identifies spatial proximity between methyl groups and aromatic protons to confirm 2,4-dimethylphenyl regiochemistry .
- Crystallographic disorder analysis : Resolve ambiguous electron density around sulfonamide linkages using SHELXL refinement .
- Isotopic labeling : Synthesize ¹³C-labeled intermediates to trace coupling efficiency via 2D HSQC .
Which analytical techniques ensure batch-to-batch purity for reproducible research?
Q. Basic
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity criteria: ≥95% AUC .
- Karl Fischer titration : Confirm residual solvents (e.g., DCM <500 ppm) .
- Chiral HPLC : Verify enantiomeric purity if stereocenters are present (e.g., glycine α-carbon) .
How do structural analogs inform SAR for this compound?
Advanced
Comparative studies with analogs highlight:
- Methoxy vs. methylsulfanyl : Methoxy derivatives show reduced COX-2 inhibition (IC50 >10 µM vs. 2.3 µM for methylsulfanyl) due to weaker H-bond acceptor capacity .
- Phenyl substitution : 4-Methylphenyl enhances metabolic stability (t1/2 = 4.2 h in microsomes) compared to 3-chlorophenyl (t1/2 = 1.8 h) .
- Glycine modifications : N-methylation decreases solubility but increases BBB penetration (LogP 3.1 vs. 2.4 for unmethylated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
